molecular formula C27H31N3O3 B6525802 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea CAS No. 946258-94-2

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea

Cat. No.: B6525802
CAS No.: 946258-94-2
M. Wt: 445.6 g/mol
InChI Key: PMXCPHBHZSAPHM-UHFFFAOYSA-N
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Description

The compound 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea is a carbazole derivative featuring a urea backbone substituted with a cyclohexyl group and a furan-2-ylmethyl moiety. The carbazole core is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors. This compound is hypothesized to modulate cryptochrome activity and exhibit antidiabetic properties, as seen in structurally related carbazole-urea derivatives .

Properties

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexyl-1-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c31-21(18-30-25-14-6-4-12-23(25)24-13-5-7-15-26(24)30)17-29(19-22-11-8-16-33-22)27(32)28-20-9-2-1-3-10-20/h4-8,11-16,20-21,31H,1-3,9-10,17-19H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXCPHBHZSAPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2=CC=CO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Compound Name Substituents Biological Target Key Activity Reference
Target Compound :
3-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea
Cyclohexyl, furan-2-ylmethyl urea Cryptochrome, α-glucosidase Modulates cryptochrome activity; potential α-glucosidase inhibition
1-(3-(3,6-Difluoro-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidin-2-one Cyclic urea (imidazolidin-2-one) Cryptochrome Cryptochrome modulation; antidiabetic activity
2-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)isothiazoline-1,1-dioxide Cyclic sulfonamide (isothiazoline dioxide) Cryptochrome Enhanced cryptochrome interaction; antioxidant effects
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamides Aryl carboxamide BACE1 BACE1 inhibition (IC₅₀ ~ 0.5–2 μM)
Chiglitazar Ethylphenoxy group PPAR receptors Insulin sensitization; antidiabetic activity

Pharmacological Profiles

  • Antidiabetic Potential: The target compound’s structural similarity to Chiglitazar (a PPAR agonist) and cryptochrome-modulating carbazoles suggests dual mechanisms: insulin sensitization and glucose metabolism regulation . Compounds with triazolic substituents (e.g., 2-(4-((9H-carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone) exhibit higher α-glucosidase inhibitory activity (IC₅₀ ~ 10–50 μM), implying that the target compound’s furan group may offer comparable or superior efficacy .
  • Cryptochrome Modulation :

    • Cyclic urea and sulfonamide derivatives show cryptochrome-binding affinities in the low micromolar range. The target compound’s urea group likely mimics these interactions, though its cyclohexyl substituent may alter binding kinetics .

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